molecular formula C14H18ClN3O2 B4408924 N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]acetamide

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]acetamide

Cat. No. B4408924
M. Wt: 295.76 g/mol
InChI Key: HMADXVHJAYGYAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]acetamide, also known as CP-122,288, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. CP-122,288 is a potent and selective antagonist of the dopamine D3 receptor, which has been implicated in a variety of neurological and psychiatric disorders, including schizophrenia, addiction, and Parkinson's disease.

Scientific Research Applications

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. One of the major areas of research has been its use as a potential treatment for schizophrenia. The dopamine D3 receptor has been implicated in the pathophysiology of schizophrenia, and this compound's ability to selectively block this receptor has shown promise in preclinical studies.
This compound has also been studied for its potential use in the treatment of addiction, particularly cocaine addiction. The dopamine D3 receptor has been shown to play a role in the rewarding effects of cocaine, and this compound's ability to block this receptor may reduce the reinforcing effects of the drug.
In addition, this compound has been investigated for its potential use in the treatment of Parkinson's disease. The dopamine D3 receptor has been implicated in the development of motor symptoms in Parkinson's disease, and this compound's ability to selectively block this receptor may improve motor function in patients with the disease.

Mechanism of Action

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]acetamide is a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The dopamine D3 receptor is primarily expressed in the mesolimbic and mesocortical pathways of the brain, which are involved in reward, motivation, and cognition. By blocking the dopamine D3 receptor, this compound may reduce the rewarding effects of drugs of abuse and improve cognitive function in patients with neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the reinforcing effects of cocaine and other drugs of abuse, as well as improve cognitive function in animal models of schizophrenia and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]acetamide is its selectivity for the dopamine D3 receptor. This allows for more precise targeting of this receptor subtype, which may reduce the risk of off-target effects. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several potential future directions for research on N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]acetamide. One area of interest is its potential use in combination with other drugs for the treatment of neurological and psychiatric disorders. Another area of research is the development of more potent and selective dopamine D3 receptor antagonists. Finally, further studies are needed to investigate the long-term effects of this compound on cognitive function and behavior.

properties

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2/c1-10(19)16-12-3-4-14(13(15)9-12)18-7-5-17(6-8-18)11(2)20/h3-4,9H,5-8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMADXVHJAYGYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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